molecular formula C24H28N2OS B2540426 N-cyclopentyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 851412-75-4

N-cyclopentyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B2540426
CAS No.: 851412-75-4
M. Wt: 392.56
InChI Key: UVNQIICLIZTYCE-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide can be achieved through a multi-step process involving the following key steps:

    Fischer Indolisation: This step involves the reaction of aryl hydrazines with ketones to form indoles.

    N-Alkylation: The indole formed in the previous step undergoes N-alkylation with an alkyl halide to introduce the desired substituents.

    Thioether Formation:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out to modify the indole ring or the thioether group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the thioether sulfur.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced indole derivatives, thiols.

    Substitution: Substituted indole derivatives, thioethers.

Scientific Research Applications

N-cyclopentyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors and enzymes, potentially modulating their activity. The thioether group may also play a role in enhancing the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives

Biological Activity

N-cyclopentyl-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-cyclopentyl-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide. Its molecular formula is C24H28N2OSC_{24}H_{28}N_{2}OS, with a molecular weight of 392.56 g/mol. The structure features an indole moiety and a thioether functional group, which are crucial for its biological activity.

PropertyValue
IUPAC NameN-cyclopentyl-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide
Molecular FormulaC24H28N2OSC_{24}H_{28}N_{2}OS
Molecular Weight392.56 g/mol
CAS Number851412-75-4

The biological activity of this compound is primarily attributed to its interactions with various biological receptors and enzymes. The indole structure is known for its ability to modulate receptor activity, while the thioether group may enhance binding affinity and selectivity towards specific targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, including drug-resistant strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, as well as several fungal strains.

Case Study: Antimicrobial Efficacy
A study evaluated the compound's minimum inhibitory concentration (MIC) against multidrug-resistant pathogens. The results indicated promising activity, particularly against resistant S. aureus strains, suggesting potential for further development as an antimicrobial agent .

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound have shown it to inhibit cell proliferation in various cancer cell lines. For instance, studies using A549 (lung cancer) and Caco-2 (colon cancer) cell lines revealed that the compound induces apoptosis and inhibits tumor growth through modulation of specific signaling pathways.

Table: Anticancer Activity Overview

Cell LineIC50 (µM)Mechanism of Action
A54915Induction of apoptosis
Caco-220Inhibition of cell proliferation

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. It has been shown to reduce pro-inflammatory cytokine production in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Properties

IUPAC Name

N-cyclopentyl-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2OS/c1-17-11-12-18(2)19(13-17)14-26-15-23(21-9-5-6-10-22(21)26)28-16-24(27)25-20-7-3-4-8-20/h5-6,9-13,15,20H,3-4,7-8,14,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNQIICLIZTYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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